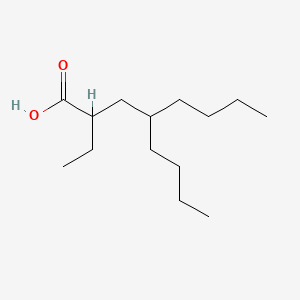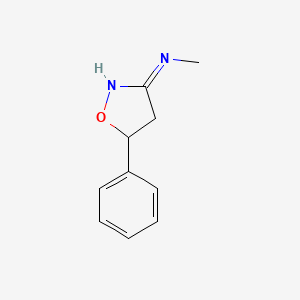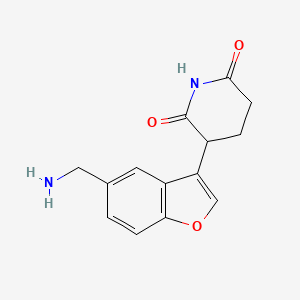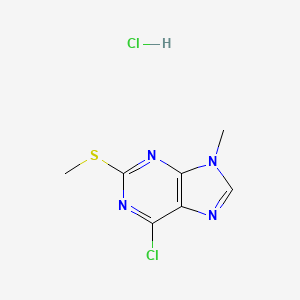
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is a chemical compound with a complex structure that includes a purine base modified with chlorine, methyl, and methylsulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 9-methyl-2-(methylsulfanyl)-9H-purine, followed by the introduction of the hydrochloride group. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a wide range of derivatives with different functional groups.
科学的研究の応用
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
作用機序
The mechanism by which 6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved may vary depending on the context and the specific application being studied.
類似化合物との比較
Similar Compounds
6-chloro-9-methylpurine: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
9-methyl-2-(methylsulfanyl)-9H-purine:
6-chloro-2-(methylsulfanyl)-9H-purine: Similar structure but without the methyl group, which may alter its behavior in chemical reactions and biological systems.
Uniqueness
6-chloro-9-methyl-2-(methylsulfanyl)-9H-purine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not shared by its analogs. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C7H8Cl2N4S |
|---|---|
分子量 |
251.14 g/mol |
IUPAC名 |
6-chloro-9-methyl-2-methylsulfanylpurine;hydrochloride |
InChI |
InChI=1S/C7H7ClN4S.ClH/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12;/h3H,1-2H3;1H |
InChIキー |
ZNHWTSSNFOQUQF-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1N=C(N=C2Cl)SC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
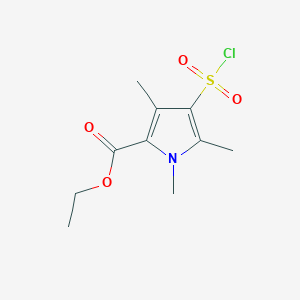

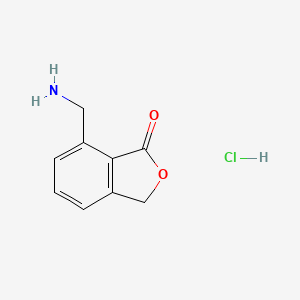
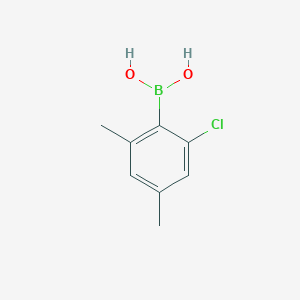
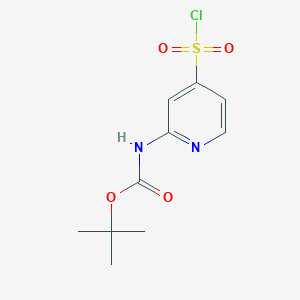
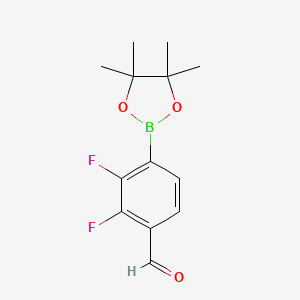

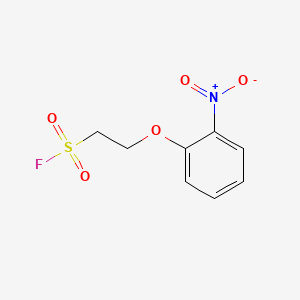
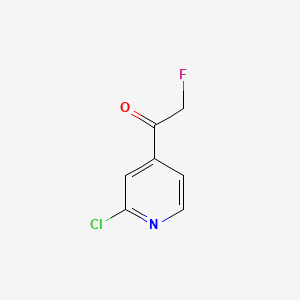
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
